Product packaging for Ethyl alpha-D-fructofuranoside(Cat. No.:CAS No. 81024-99-9)

Ethyl alpha-D-fructofuranoside

Cat. No.: B3057469
CAS No.: 81024-99-9
M. Wt: 208.21 g/mol
InChI Key: KQQFKZUGBOQKLW-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Investigations of Fructofuranosides

The study of fructofuranosides is intrinsically linked to the broader history of carbohydrate chemistry. Early research in the 20th century laid the groundwork for understanding the structure and reactivity of sugars. For instance, the synthesis of lactulose, a disaccharide composed of galactose and fructose (B13574), was first achieved in 1930. nih.gov Foundational work on the enzymatic synthesis of fructooligosaccharides (FOS) from sucrose (B13894) began with companies like Meiji Seika Kaisha Ltd. utilizing enzymes from organisms such as Aspergillus niger. frontiersin.org These early investigations into modifying sucrose and other fructose-containing compounds paved the way for the synthesis and study of specific fructofuranosides like the ethyl derivatives.

The development of methods for synthesizing and purifying fructofuranosides has been a continuous area of research. Early enzymatic methods often resulted in complex mixtures of sugars that were difficult to separate. chemfaces.com The use of yeast, such as Hansenula polymorpha, which selectively metabolizes contaminating sugars, represented a significant advancement in the purification of compounds like ethyl beta-D-fructofuranoside. chemfaces.com Furthermore, the hydrogenolysis of sucrose in ethanol (B145695) was found to produce ethyl α- and β-D-fructofuranosides, among other fructose derivatives. cdnsciencepub.comresearchgate.net

Conformational Isomerism and Anomeric Specificity within Fructofuranoside Research

Anomeric specificity is another key concept, referring to the stereochemistry at the anomeric carbon—the carbon that is part of the hemiacetal or hemiketal group. vedantu.com In the case of ethyl alpha-D-fructofuranoside, the "alpha" designation specifies the orientation of the ethoxy group at the anomeric carbon (C-2). The interconversion between α and β anomers is a phenomenon known as mutarotation. unina.it

Researchers have employed techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to study the anomeric equilibrium and conformational properties of fructofuranosides in solution. nih.govacs.org These studies have revealed that the conformation of the fructofuranosyl ring can be influenced by its incorporation into larger molecules like sucrose and by the nature of substituents. nih.gov For example, the synthesis of ethyl α- and β-D-fructofuranosides can be achieved by treating fructose with ethanol in the presence of an acid catalyst. pearson.com The stereoselectivity of such reactions is a significant area of investigation, with different synthetic strategies being developed to favor the formation of either the α or β anomer. mdpi.com

The Significance of this compound within Contemporary Carbohydrate Chemistry and Biochemistry

This compound serves as a valuable molecular probe in modern carbohydrate chemistry and biochemistry. ontosight.ai Its synthetic nature allows for its use as a substrate to study the kinetics and specificity of enzymes involved in carbohydrate metabolism. ontosight.ai The ability to introduce an ethyl group at the anomeric position provides a stable glycosidic bond that is resistant to hydrolysis by some enzymes, making it a useful tool for studying enzyme mechanisms.

Recent research has focused on the enzymatic synthesis of various fructofuranosides, including ethyl derivatives, using enzymes like β-fructofuranosidases. nih.goveuropa.eu These enzymes can catalyze transfructosylation reactions, transferring a fructose unit from a donor like sucrose to an acceptor molecule, such as ethanol, to produce ethyl fructofuranosides. mcgill.ca The efficiency and regioselectivity of these enzymatic syntheses are active areas of investigation. For instance, studies have explored the production of fructooligosaccharides and other derivatives using enzymes from various microbial sources, including Aspergillus species and Arthrobacter arilaitensis. researchgate.netscispace.combiointerfaceresearch.com

Furthermore, the isolation of this compound from natural sources like the rhizome of Alisma orientalis highlights its presence in biological systems, although it is more commonly produced synthetically for research purposes. chemfaces.comtandfonline.com The continued exploration of the synthesis, properties, and applications of this compound and related compounds is expected to provide deeper insights into biological processes and may lead to the development of new diagnostic and therapeutic tools. ontosight.ai

Interactive Data Tables

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H16O6 chemchart.comnih.gov
Molecular Weight208.21 g/mol nih.gov
Hydrogen Bond Donors4 chemchart.com
Hydrogen Bond Acceptors6 chemchart.com
Rotatable Bonds4 chemchart.com
IUPAC Name(2S,3S,4S,5R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O6 B3057469 Ethyl alpha-D-fructofuranoside CAS No. 81024-99-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O6/c1-2-13-8(4-10)7(12)6(11)5(3-9)14-8/h5-7,9-12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQFKZUGBOQKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(C(C(C(O1)CO)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Biosynthetic Pathways of Ethyl Alpha D Fructofuranoside

Chemical Synthesis Strategies for Ethyl alpha-D-Fructofuranoside

The chemical synthesis of this compound and its derivatives is primarily achieved through glycosylation reactions, with significant research focused on controlling the stereoselectivity at the anomeric center. Alternative methods, such as carbohydrate hydrogenolysis, provide more direct, albeit less selective, routes.

Glycosylation Reactions Employing Thioglycoside Donors

Thioglycosides have emerged as highly effective and stable glycosyl donors in carbohydrate chemistry. acs.orgacs.org Their application in the synthesis of fructofuranosides has been well-documented, with the choice of protecting groups on the thioglycoside donor playing a critical role in determining the stereochemical outcome of the glycosylation. acs.orgacs.org

Benzylated ethyl thioglycosides of D-fructofuranose serve as potent glycosyl donors. acs.orgacs.org These donors are typically prepared via the deacylation and subsequent benzylation of benzoylated ethyl 2-thio-α,β-D-fructofuranosides. acs.orgacs.org When activated with promoters such as dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST) or N-iodosuccinimide (NIS), these benzylated donors react with carbohydrate acceptors to produce disaccharides in nearly quantitative yields. acs.orgacs.org However, a significant characteristic of using benzylated donors is the formation of a mixture of α and β anomers of the resulting fructofuranosides, indicating a lack of high stereoselectivity in the absence of a participating group at the C-3 position. acs.orgacs.org

In contrast to their benzylated counterparts, benzoylated thioglycoside donors exhibit remarkable stereoselectivity. acs.orgacs.org The synthesis of these donors begins with the reaction of a protected fructose (B13574), such as 2-O-acetyl-1,3,4,6-tetra-O-benzoyl-D-fructofuranose, with ethyl mercaptan in the presence of a Lewis acid promoter like boron trifluoride etherate (BF₃·etherate). acs.orgacs.org

The crucial advantage of using benzoylated donors is their ability to yield exclusively α-linked fructofuranosides upon reaction with various carbohydrate acceptors. acs.orgacs.org This high α-stereoselectivity is attributed to the "neighboring group participation" of the benzoyl group at the C-3 position of the fructofuranose ring. acs.orgacs.org The benzoyl group temporarily forms a cyclic intermediate that blocks the β-face of the anomeric center, forcing the incoming nucleophile (the alcohol acceptor) to attack from the α-face. This strategy has been corroborated in systems using other types of donors, such as fructofuranosyl acetates activated by scandium triflate, where the C-3 benzoyloxy group similarly directs the formation of the α-anomer. clockss.org

Donor TypeProtecting GroupsPromoterStereochemical OutcomeYieldSource
Ethyl thio-D-fructofuranosideBenzylatedDMTST or NISα/β mixture~Quantitative acs.orgacs.org
Ethyl thio-D-fructofuranosideBenzoylatedDMTST or NISExclusively α~Quantitative acs.orgacs.org

Achieving high stereoselectivity is a central goal in glycosylation chemistry. For the synthesis of α-D-fructofuranosides, several effective strategies have been developed beyond the use of benzoylated donors.

One powerful method involves the use of a conformationally constrained donor. rsc.orgacs.org Researchers have described a stereoselective approach using a 4,6-O-tetraisopropyldisiloxanylidene-containing thio-fructofuranoside donor. rsc.org This bulky silyl (B83357) protecting group creates a rigid ring structure that effectively blocks one face of the furanose ring, guiding the acceptor to attack from the opposite side to selectively form the α-isomer. rsc.orgrsc.org This method has proven effective for the synthesis of α-linked inulin (B196767) oligosaccharides. rsc.org

Other types of glycosyl donors have also been successfully employed to synthesize α-D-fructofuranosides. These include fructofuranosyl imidates, phosphites, and phthalate (B1215562) donors, which, when coupled with a 5-thio-D-glucose acceptor, yielded the α-D-fructofuranosyl 5-thio-α-D-glucopyranoside as a single isomer in high yields. rsc.org The choice of donor can be critical, as some, like fructosyl trichloroacetimidates, are difficult to prepare. nih.gov

Donor TypeKey FeaturePromoterStereoselectivitySource
Benzoylated ThioglycosideC-3 Benzoyl Neighboring Group ParticipationDMTSTα-selective acs.orgacs.org
4,6-O-Siloxane-protected ThioglycosideConformational restriction by siloxane bridgeNIS/AgOTfα-selective rsc.org
Benzoyl Phthalate DonorPhthalate protecting groupTMSOTfα-selective rsc.org
Fructofuranosyl Imidate DonorImidate leaving groupTMSOTfα-selective rsc.org

Formation of this compound through Carbohydrate Hydrogenolysis

A direct route to Ethyl α-D-fructofuranoside involves the hydrogenolysis of sucrose (B13894). cdnsciencepub.comcdnsciencepub.com When sucrose is heated in ethanol (B145695) at approximately 180°C in the presence of a copper chromium oxide catalyst, the glycosidic bond between the glucose and fructose units is cleaved. cdnsciencepub.comcdnsciencepub.comresearchgate.net This process simultaneously results in the formation of ethyl fructofuranosides. cdnsciencepub.comcdnsciencepub.com

This reaction yields a mixture of both Ethyl α-D-fructofuranoside and Ethyl β-D-fructofuranoside, along with another key product, 2,6-anhydro-β-D-fructofuranose. cdnsciencepub.comcdnsciencepub.com Based on the fructose unit of sucrose, the typical yield for each of these three primary products is approximately 10%. cdnsciencepub.com The resulting anomeric glycosides can then be isolated and further derivatized for characterization, with reports of preparing diacetate and ditrityl derivatives. cdnsciencepub.com While this method offers a straightforward synthesis from an inexpensive and abundant starting material, it necessitates the chromatographic separation of the anomeric mixture to obtain the pure α-isomer.

SubstrateReaction ConditionsMajor ProductsYield (based on fructose unit)Source
SucroseEthanol, 180°C, Copper Chromium Oxide CatalystEthyl α-D-fructofuranoside~10% cdnsciencepub.comcdnsciencepub.com
SucroseEthanol, 180°C, Copper Chromium Oxide CatalystEthyl β-D-fructofuranoside~10% cdnsciencepub.comcdnsciencepub.com
SucroseEthanol, 180°C, Copper Chromium Oxide Catalyst2,6-Anhydro-β-D-fructofuranose~10% cdnsciencepub.comcdnsciencepub.com

Targeted Derivatization Strategies for this compound Analogues (e.g., 6-O-Ethyl-alpha-D-Fructofuranose)

The synthesis of specific analogues of Ethyl α-D-fructofuranoside, such as 6-O-Ethyl-alpha-D-fructofuranose, relies on targeted derivatization strategies common in synthetic carbohydrate chemistry. These strategies typically involve a sequence of protection, modification, and deprotection steps to chemically alter a specific hydroxyl group on the sugar ring.

To synthesize an analogue like 6-O-Ethyl-alpha-D-fructofuranose, one would first need to differentiate the primary hydroxyl group at the C-6 position from the secondary hydroxyls at C-3 and C-4. This can be achieved by employing protecting groups that react selectively with the more sterically accessible and reactive primary hydroxyl. Alternatively, one could protect all hydroxyl groups and then selectively remove the protecting group at the C-6 position. For instance, a silyl ether protecting group, often used for primary alcohols, could be selectively cleaved under specific conditions, unmasking the 6-OH group for subsequent ethylation.

Another demonstrated strategy in fructofuranoside chemistry is the use of a directing group at a specific position, which can later be removed. For example, the use of a 6-O-picoloyl (Pico) group has been employed in the synthesis of β-fructofuranosides to direct glycosylation via a hydrogen-bond-mediated mechanism. acs.org A key feature of this approach is that the picoloyl group can be selectively removed, providing a synthetic handle for further elongation or modification at that specific position. acs.org This principle of using a selectively removable protecting/directing group is a cornerstone for creating targeted analogues of complex carbohydrates like Ethyl α-D-fructofuranoside.

Enzymatic Synthesis and Transfructosylation Routes to this compound

The enzymatic production of this compound primarily involves the action of specific enzymes that can catalyze the transfer of a fructofuranosyl moiety to an acceptor molecule, in this case, ethanol.

Invertase-Catalyzed Ethanolysis of Sucrose for Fructofuranoside Production

The synthesis of ethyl β-D-fructofuranoside through the ethanolysis of sucrose catalyzed by invertase is a well-documented process. nih.govchemfaces.com In this reaction, invertase (β-D-fructofuranosidase) cleaves the glycosidic bond in sucrose and transfers the fructosyl group to ethanol, which acts as an acceptor molecule. This process, however, typically results in a mixture of products including glucose, fructose, remaining sucrose, and the desired ethyl β-D-fructofuranoside. nih.govchemfaces.com The purification of ethyl β-D-fructofuranoside from this mixture can be challenging and often requires chromatographic methods. nih.govchemfaces.com

To address the purification challenge, researchers have explored the use of microorganisms. For instance, the yeast Hansenula polymorpha (also known as Pichia angusta) can be cultivated on the product mixture. nih.gov This yeast effectively consumes the contaminating sugars (glucose, fructose, and sucrose) while leaving the ethyl β-D-fructofuranoside untouched, as it lacks the specific enzyme to hydrolyze it. nih.gov This biological purification method has been shown to yield pure ethyl β-D-fructofuranoside with a high recovery rate. nih.gov

EnzymeSubstrateAcceptorKey ProductReference
Invertase (β-D-fructofuranosidase)SucroseEthanolEthyl β-D-fructofuranoside nih.govchemfaces.com

Mechanistic Investigations of Glycosyl Transfer Enzymes in Alkyl Fructofuranoside Biosynthesis

Glycosyltransferases are a broad class of enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule, forming a glycosidic bond. cazypedia.orgnih.gov The synthesis of alkyl fructofuranosides falls under the action of these enzymes. The mechanism of glycosyltransferases can result in either inversion or retention of the anomeric configuration of the sugar being transferred. cazypedia.org

Retaining glycosyltransferases are thought to operate through a double-displacement mechanism. cazypedia.org This involves a nucleophilic residue in the enzyme's active site attacking the donor sugar, forming a covalent glycosyl-enzyme intermediate. Subsequently, the acceptor molecule attacks this intermediate, resulting in the final product with the original stereochemistry retained. cazypedia.org

Inverting glycosyltransferases, on the other hand, are believed to follow a single displacement (SN2-like) mechanism. nih.gov In this case, the acceptor molecule directly attacks the donor sugar in the active site, facilitated by a general base catalyst, leading to an inversion of the anomeric configuration. nih.gov The kinetic mechanism for many glycosyltransferases is a Bi-Bi sequential process, where the donor substrate binds first, followed by the acceptor. nih.gov

Exploration of Fructosyltransferase and beta-Fructofuranosidase Activities in Fructofuranoside Production

Both fructosyltransferases (EC 2.4.1.9) and β-fructofuranosidases (EC 3.2.1.26) are key enzymes in the production of fructofuranosides. core.ac.uknih.gov While β-fructofuranosidases (invertases) primarily catalyze the hydrolysis of sucrose, they can also exhibit transfructosylating activity, especially at high substrate concentrations, transferring the fructosyl unit to an acceptor other than water. google.com This transfructosylating capability is the basis for synthesizing compounds like ethyl fructofuranoside.

Fructosyltransferases are specifically involved in transferring fructosyl residues. foodstandards.gov.au For example, levansucrase, a type of fructosyltransferase, catalyzes the synthesis of levan (B1592505) (a fructose polymer) from sucrose through a double-displacement mechanism involving a covalent fructosyl-enzyme intermediate. researchgate.net

Research has shown that various microorganisms are sources of these enzymes. For instance, cell wall preparations from the yeast Cryptococcus laurentii have been shown to catalyze the formation of β-D-fructofuranosides from sucrose using a variety of alcohols as acceptors, with chemical yields varying based on the reaction conditions and the nature of the acceptor. researchgate.net Similarly, enzymes from Aspergillus species are known for their ability to produce fructooligosaccharides (FOS) from sucrose, demonstrating significant fructosyltransferase activity. google.com

Enzyme TypeEC NumberPrimary ActivityRole in Fructofuranoside ProductionSource Organisms (Examples)
Fructosyltransferase2.4.1.9Transfer of fructosyl groupsCatalyzes the transfer of fructose to an acceptor like ethanol.Aspergillus oryzae foodstandards.gov.au
β-Fructofuranosidase (Invertase)3.2.1.26Hydrolysis of sucroseExhibits transfructosylating activity at high sucrose concentrations.Saccharomyces cerevisiae atamanchemicals.com, Aspergillus niger nih.gov

Non-Enzymatic Formation of this compound

This compound can also be formed without the direct involvement of enzymes, typically under conditions of heat or as a byproduct of certain industrial processes.

Formation during Thermal Treatment and Caramelization Processes

The heating of sugars, such as fructose and glucose, can lead to a complex series of reactions known as caramelization. jst.go.jp During this process, dehydration and condensation reactions occur, resulting in the formation of a wide variety of compounds, including oligosaccharides. researchgate.net It has been reported that α-D-fructofuranoside-containing compounds can be formed during the caramelization of sugars. jst.go.jpnih.gov

Specifically, studies have shown that heating a mixture of D-glucose and D-fructose can lead to the synthesis of various disaccharides. jst.go.jp The formation of α-D-fructofuranosyl-(2→6)-D-glucose has been observed under melting conditions at elevated temperatures (e.g., 130°C to 150°C). jst.go.jp While the direct formation of this compound in this specific context is not explicitly detailed in the provided search results, the underlying principle of forming fructofuranosyl linkages through thermal treatment is established. The presence of ethanol during such heating processes could potentially lead to its incorporation as an acceptor molecule.

Identification as a Byproduct in Fermentation and Industrial Processes

This compound has been identified as a byproduct in certain fermentation and industrial processes. For example, during the purification of fructooligosaccharides (FOS) using the yeast Wickerhamomyces anomala, ethyl β-D-fructofuranoside was identified as a novel glycoside formed during the process. researchgate.net This yeast was used to selectively consume monosaccharides from an FOS mixture, and the ethyl fructofuranoside was formed as a side product. researchgate.net

Fermentation processes, particularly those involving yeast and the production of ethanol from sugar-rich feedstocks like sugarcane juice, create an environment where the necessary components (sugars, ethanol, and enzymes) are present. researchgate.net Yeasts like Saccharomyces cerevisiae produce extracellular invertase that hydrolyzes sucrose into glucose and fructose, which are then fermented to ethanol. researchgate.net The presence of high concentrations of both sucrose and ethanol, along with the catalytic activity of invertase, can lead to the formation of ethyl fructofuranosides as a minor product.

Advanced Analytical and Spectroscopic Characterization of Ethyl Alpha D Fructofuranoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. For ethyl alpha-D-fructofuranoside, various NMR methods are employed to ascertain its complete structural and conformational details.

Applications of ¹H NMR Spectroscopy in this compound Analysis

Proton (¹H) NMR spectroscopy provides crucial information about the proton environment within a molecule. In the analysis of this compound, the ¹H NMR spectrum reveals distinct signals for each proton, with their chemical shifts and coupling constants offering insights into their chemical environment and spatial relationships. For instance, the anomeric proton's chemical shift and its coupling constant are indicative of the glycosidic bond's configuration. researchgate.net The signals corresponding to the ethyl group, specifically the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, are also clearly identifiable, confirming the presence of the ethyl glycoside.

Utility of ¹³C NMR Spectroscopy for Carbon Skeleton and Linkage Confirmation

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of this compound. libretexts.org Each non-equivalent carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the total number of carbons. savemyexams.com The chemical shifts of the carbon atoms, particularly the anomeric carbon (C-2), are highly sensitive to the stereochemistry at the anomeric center and the nature of the glycosidic linkage. researchgate.net The broad range of chemical shifts in ¹³C NMR (0-220 ppm) minimizes signal overlap, which is often a challenge in ¹H NMR, thereby providing a clear spectral fingerprint of the molecule. libretexts.org

Carbon PositionChemical Shift (ppm)
C=O (Ketones)205 - 220
C=O (Aldehydes)190 - 200
C=O (Acids, Esters)170 - 185
Aromatic C125 - 150
C=C (Alkenes)115 - 140
RCH₂OH50 - 65
RCH₂Cl40 - 45
RCH₂NH₂37 - 45
R₃CH25 - 35
CH₃CO-20 - 30
R₂CH₂16 - 25
RCH₃10 - 15
Typical ¹³C NMR Chemical Shift Ranges. libretexts.org

Multidimensional NMR Techniques in Anomeric Configuration and Glycosidic Linkage Assignment

To unambiguously assign all proton and carbon signals and to determine the precise three-dimensional structure, multidimensional NMR techniques are indispensable.

¹H-¹H COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbons. It is vital for tracing the proton connectivity within the furanose ring and the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the anomeric configuration (α or β) by observing spatial proximities between the anomeric proton and other protons in the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the glycosidic linkage by observing the correlation between the anomeric proton (or carbon) and the carbons (or protons) of the aglycone (in this case, the ethyl group). jst.go.jp

These advanced NMR methods, when used in combination, provide a comprehensive and detailed structural map of this compound. rsc.org

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

MALDI-TOF-MS in the Structural Confirmation of Fructofuranosides

Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique well-suited for the analysis of non-volatile and thermally labile molecules like carbohydrates. belspo.be In the analysis of fructofuranosides, MALDI-TOF-MS can be used to determine the molecular weight with high accuracy. nih.govresearchgate.net The resulting mass spectrum typically shows the molecular ion, often as an adduct with sodium ([M+Na]⁺), which helps in confirming the molecular formula. nih.gov This technique is valuable for verifying the successful synthesis or isolation of the target compound and assessing its purity. nih.gov

GC-MS Analysis of Derivatized Fructofuranosides for Compositional Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. nih.gov Since carbohydrates like this compound are generally non-volatile, they require chemical derivatization prior to GC-MS analysis. jfda-online.comsemanticscholar.org A common derivatization method is silylation, which converts the polar hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. researchgate.netmdpi.com The derivatized sample is then injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification. This method is particularly useful for compositional analysis, for example, to identify and quantify the different monosaccharides present in a sample after hydrolysis.

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatography is a cornerstone for the separation and purification of this compound from complex mixtures, such as those resulting from enzymatic synthesis. Various chromatographic techniques are employed, each leveraging different physicochemical properties of the molecules to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and quantification of fructofuranosides. frontiersin.orgnih.govresearchgate.netccspublishing.org.cn Preparative HPLC, for instance, has been successfully used to isolate oligosaccharides containing α-D-fructofuranoside linkages from fermented plant extracts. nih.gov The method's high resolution allows for the separation of structurally similar saccharides. For quantitative analysis, HPLC coupled with a refractive index (RI) detector is a common and effective method for the simultaneous determination of various sugars, including fructooligosaccharides (FOS). frontiersin.orgnih.govresearchgate.netccspublishing.org.cn This approach has been validated for its accuracy, demonstrating good intra- and inter-day variability, high sensitivity, and low detection and quantification limits. frontiersin.orgnih.gov Different HPLC columns, such as those with NH2 stationary phases or C18 columns, are utilized depending on the specific separation requirements. nih.govresearchgate.netnih.gov For example, a C18-bonded silica (B1680970) column can be used in an isocratic mode with a ternary mixture as the mobile phase to separate sugar-ABEE derivatives. researchgate.net

Table 1: HPLC Conditions for Fructooligosaccharide Analysis

Parameter Condition Reference
Column NH2 stationary phase nih.gov
Detector Refractive Index (RI) frontiersin.orgnih.govresearchgate.netccspublishing.org.cn
Mobile Phase Acetonitrile/Water nih.gov

| Application | Quantification of 1-kestose (B104855), nystose (B80899), glucose, fructose (B13574), sucrose (B13894) | frontiersin.orgnih.gov |

Carbon-Celite column chromatography is a classic and effective method for the initial isolation of fructofuranosides from complex biological extracts or reaction mixtures. nih.govnih.govresearchgate.netresearchgate.net This technique separates saccharides based on their size and the number of hydroxyl groups. The porous nature of Celite provides a large surface area, while the carbon stationary phase interacts with the saccharides, allowing for their separation. This method has been instrumental in the successful isolation of novel fructopyranose oligosaccharides and other fructooligosaccharides from fermented beverages and stored edible burdock. nih.govresearchgate.net Following the initial separation by carbon-Celite chromatography, further purification is often achieved using techniques like preparative HPLC. nih.govnih.gov

Ion-exchange chromatography (IEC) is a valuable technique for the purification of this compound, particularly for removing charged contaminants from the sample mixture. nih.govchemfaces.comrnlkwc.ac.insunresinlifesciences.comresearchgate.net This method separates molecules based on their net charge. In the context of fructofuranoside purification, IEC can be used to remove ionic species such as salts, amino acids, and other charged byproducts from the synthesis or extraction process. nih.govchemfaces.com For example, after the enzymatic synthesis of ethyl beta-D-fructofuranoside, where contaminating sugars are removed by yeast fermentation, mixed-bed ion-exchange chromatography can be employed to recover the pure product with a high yield. nih.govchemfaces.com The process involves passing the solution through a resin that has charged functional groups, which bind to oppositely charged molecules, allowing the neutral fructofuranoside to pass through. rnlkwc.ac.insunresinlifesciences.com

Derivatization Strategies for Enhanced Analytical Resolution

Derivatization is a crucial step in the analysis of carbohydrates like this compound, as it enhances their volatility and detectability for certain analytical techniques.

The derivatization of monosaccharides with p-aminobenzoic ethyl ester (ABEE) is a widely used method to improve their detection in HPLC analysis. researchgate.netnih.govtandfonline.comnih.govkoreascience.krscispace.com This process involves the reductive amination of the reducing end of the sugar with ABEE, which introduces a chromophore that strongly absorbs UV light, typically at 254 nm. nih.govkoreascience.kr This allows for sensitive detection using a UV detector. ABEE-derivatized monosaccharides can be effectively separated by reverse-phase HPLC on a C18 column. researchgate.netnih.govtandfonline.com This technique is particularly useful for the simultaneous analysis of neutral and amino sugars released from glycoproteins after acid hydrolysis. nih.gov The separation can be optimized by adjusting the mobile phase composition and column temperature. nih.gov For instance, using a borate (B1201080) buffer as the eluent can allow for the separation of stereoisomers of ABEE-derivatized monosaccharides. nih.govtandfonline.com

Table 2: ABEE Derivatization and HPLC Analysis

Step Description Reference
Derivatizing Agent p-Aminobenzoic ethyl ester (ABEE) researchgate.netnih.govtandfonline.comnih.govkoreascience.krscispace.com
Reaction Reductive amination nih.gov
Detection UV absorbance at 254 nm or fluorescence tandfonline.comnih.gov

| Separation | Reverse-phase HPLC with C18 column | researchgate.netnih.govtandfonline.com |

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile compounds like this compound must be derivatized to increase their volatility. Trimethylsilyl (TMS) derivatization is a common and effective method for this purpose. nih.govthescipub.comnih.govtcichemicals.comresearchgate.net This process involves replacing the active hydrogens in the hydroxyl groups of the sugar with trimethylsilyl groups. tcichemicals.com The resulting TMS ethers are more volatile and thermally stable, making them suitable for GC analysis. tcichemicals.com The derivatization is typically a two-step process involving methoximation followed by silylation with reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). thescipub.com This method has been successfully automated, improving reproducibility and throughput for metabolite profiling. nih.govnih.gov GC-MS analysis of TMS-derivatized sugars provides detailed structural information based on their mass spectral fragmentation patterns. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-kestose
Nystose
Glucose
Fructose
Sucrose
p-Aminobenzoic ethyl ester
Trimethylsilyl
N-Methyl-N-(trimethylsilyl)trifluoroacetamide
N,O-Bis(trimethylsilyl)trifluoroacetamide

Enzymology and Biochemical Pathways Involving Fructofuranosides

Glycoside Hydrolases (GH) and Fructofuranosidase Activity

Glycoside Hydrolases are a widespread group of enzymes that hydrolyze the glycosidic bond between carbohydrates or between a carbohydrate and a non-carbohydrate moiety. Those active on fructofuranosides are termed fructofuranosidases.

Alpha-D-fructofuranosidases are enzymes that specifically hydrolyze α-D-fructofuranosidic linkages. A notable example is the α-fructofuranosidase (αFFase) from the recently established Glycoside Hydrolase family 172 (GH172) cazypedia.org. An αFFase discovered in Bifidobacterium dentium, designated αFFase1, has been characterized for its activity on alkylated α-D-fructofuranosides. This enzyme is capable of hydrolyzing substrates such as methyl α-D-fructofuranoside (Me-α-D-Fruf) cazypedia.org.

In contrast, the more extensively studied β-fructofuranosidases (often called invertases) from Glycoside Hydrolase family 32 (GH32) catalyze the release of β-fructose from the non-reducing termini of various substrates nih.gov. For instance, the extracellular β-fructofuranosidase from the yeast Xanthophyllomyces dendrorhous is a glycoprotein (B1211001) with an estimated molecular mass of 160 kDa, where N-linked carbohydrates account for approximately 60% of its total mass nih.govnih.gov. This enzyme exhibits optimal activity at a pH of 5.0 to 6.5 and is notably thermophilic, with maximum activity observed between 65 to 70°C nih.gov.

Enzyme TypeGlycoside Hydrolase FamilyExample OrganismKey CharacteristicsOptimal pHOptimal Temperature (°C)
α-D-FructofuranosidaseGH172Bifidobacterium dentiumHydrolyzes alkylated α-D-fructofuranosides.N/AN/A
β-D-FructofuranosidaseGH32Xanthophyllomyces dendrorhousHighly glycosylated dimeric enzyme; hydrolyzes sucrose (B13894) and fructans.5.0 - 6.565 - 70
β-D-FructofuranosidaseGH32Saccharomyces cerevisiaeOne of the earliest described invertases.N/AN/A

The substrate specificity of fructofuranosidases is closely linked to their respective glycoside hydrolase family.

GH172 α-D-Fructofuranosidases: These enzymes operate via an anomer-retaining mechanism cazypedia.org. The αFFase1 from Bifidobacterium dentium not only hydrolyzes simple alkyl glycosides but also catalyzes a dehydrating condensation reaction, converting inulobiose (B1615858) into difructose dianhydride I (DFA I) cazypedia.org.

GH32 β-D-Fructofuranosidases: These enzymes typically recognize carbohydrates containing fructosyl-β-(2-1) or -(6-1)-linked bonds nih.gov. Common substrates include sucrose, 1-kestose (B104855), and nystose (B80899) nih.govnih.gov. The catalytic efficiency, defined by the kcat/Km ratio, for the X. dendrorhous enzyme indicates that it hydrolyzes sucrose approximately 4.2 times more efficiently than 1-kestose nih.gov. The hydrolysis mechanism for GH32 enzymes is a retaining mechanism, proceeding through a two-step transfer reaction that involves the formation of a covalent enzyme-fructose intermediate researchgate.netscispace.comcazypedia.org. This process involves two key acidic amino acid residues: an aspartate that acts as a nucleophile and a glutamate (B1630785) that functions as a proton donor (acid/base catalyst) nih.govresearchgate.net. While stable under normal conditions, Ethyl alpha-D-fructofuranoside can undergo hydrolysis in the presence of strong acids, leading to the release of fructose (B13574) and ethanol (B145695) cymitquimica.com.

The structural architecture of glycoside hydrolases is a key determinant of their function and classification.

Glycoside Hydrolase Family 32 (GH32): Enzymes in this family, which are part of the GH-J clan, possess a distinctive bimodular structure mdpi.comnih.gov. This architecture consists of an N-terminal catalytic domain folded into a five-bladed β-propeller, which is connected to a C-terminal β-sandwich domain cazypedia.orgmdpi.comwikipedia.org. The active site, containing the catalytic residues, is located in the central pocket of the β-propeller domain nih.gov.

Glycoside Hydrolase Family 172 (GH172): This recently founded family is characterized by a novel double jelly-roll (DJR) fold, which had not been previously reported in carbohydrate-active enzymes cazypedia.org. The fundamental structure is a trimer with C3 symmetry. The active site is uniquely formed at the interface between the first β-jelly roll of one subunit and the second β-jelly roll of an adjacent subunit cazypedia.org.

FeatureGlycoside Hydrolase Family 32 (GH32)Glycoside Hydrolase Family 172 (GH172)
Overall Fold Five-bladed β-propeller (catalytic domain)Double Jelly-Roll (DJR) fold
Domain Architecture Bimodular: N-terminal β-propeller and C-terminal β-sandwichTwo β-jelly roll domains per monomer
Quaternary Structure Typically monomeric or dimericC3 symmetrical trimer
Active Site Location Central pocket of the β-propeller domainInterface between adjacent subunits
Associated Clan GH-JN/A

Fructosyltransferases and Transfructosylation Reactions

Fructosyltransferases (FTs) are enzymes that catalyze the transfer of a fructosyl group from a donor molecule to an acceptor. This process, known as transfructosylation, is the primary mechanism for the enzymatic synthesis of fructofuranosides, including their alkyl derivatives.

Many fructosyltransferases are members of the GH32 family and utilize the same catalytic machinery as their hydrolytic counterparts researchgate.netnih.gov. The enzymatic mechanism is a kinetically controlled process that proceeds via a retaining mechanism, analogous to that of GH32 hydrolases cazypedia.orgmdpi.com.

The reaction involves two main steps:

Formation of the Fructosyl-Enzyme Intermediate: The enzyme attacks the anomeric carbon of a donor substrate, typically sucrose. This cleaves the β-(2→1) glycosidic bond, leading to the release of glucose and the formation of a covalent bond between the fructosyl moiety and the enzyme's catalytic nucleophile (e.g., Asp-86 in Bacillus subtilis levansucrase) nih.govnih.gov.

Fructosyl Group Transfer: The fructosyl group is then transferred from the enzyme to an acceptor molecule. If the acceptor is water, the reaction results in hydrolysis, releasing free fructose. However, if another substrate with a free hydroxyl group acts as the acceptor, a new fructofuranoside is synthesized through transfructosylation nih.govmdpi.com. The formation of this compound would occur if ethanol serves as the acceptor substrate in this second step.

Three conserved acidic residues in the central pocket of the enzyme are critical for catalysis, functioning as the nucleophile, general acid/base, and transition state stabilizer nih.govresearchgate.net.

The outcome of a fructosyltransferase-catalyzed reaction is highly dependent on the specificity of the enzyme for different acceptor substrates. While natural acceptors include sucrose and various fructooligosaccharides (FOS) for the synthesis of larger fructans, these enzymes can also utilize a range of alternative acceptors nih.govnih.gov.

It has been established that primary alcohol groups are effective receptors for the fructosyl residue scispace.com. Research has demonstrated that simple polyols can serve as efficient alternative fructosyl-acceptors. For example, the β-fructofuranosidase from Schwanniomyces occidentalis can utilize ethylene (B1197577) glycol and glycerol (B35011) as acceptors, leading to the synthesis of fructosylated derivatives and substantially decreasing the self-transfructosylation of sucrose nih.gov. This broad acceptor specificity supports the enzymatic synthesis of various fructofuranoside derivatives, where an alcohol like ethanol can act as the acceptor to form compounds such as this compound. The efficiency of this synthesis is determined by the competition between the alcohol acceptor and water for the fructosyl-enzyme intermediate mdpi.com.

Acceptor Substrate CategorySpecific ExamplesResulting Product TypeReference Enzyme
WaterH₂OFructose (Hydrolysis)General Fructosyltransferases
MonosaccharidesGlucose, FructoseDisaccharidesβ-Fructofuranosidase
DisaccharidesSucroseTrisaccharides (e.g., 1-Kestose)Fructosyltransferases (e.g., from Aspergillus japonicus)
Oligosaccharides1-Kestose, NystoseLonger-chain FructooligosaccharidesFructosyltransferases
PolyolsGlycerol, Ethylene GlycolFructosyl-polyolsβ-Fructofuranosidase from Schwanniomyces occidentalis
AlcoholsEthanolAlkyl Fructofuranosides (e.g., this compound)Hypothetical/Demonstrated for other primary alcohols

Metabolic Routes and Natural Occurrence of this compound

This compound is a glycoside derived from fructose, where an ethyl group is attached to the anomeric carbon of the fructofuranose ring. Its natural occurrence and the biochemical pathways that govern its formation and degradation are subjects of ongoing scientific interest.

This compound has been identified as a natural constituent in several plant species. Research has confirmed its presence in Codonopsis pilosula, Ziziphus jujuba, and Ophiopogon japonicus nih.gov. Furthermore, studies on the rhizome of Alisma orientalis (Chinese Water Plantain) have led to the isolation of both this compound and its anomer, ethyl beta-D-fructofuranoside.

The precise biosynthetic pathways for this compound in these plants have not been fully elucidated. However, it is hypothesized that its formation is linked to the broader metabolism of fructose-derived carbohydrates. In Alisma orientalis, the presence of a rich variety of these carbohydrates, including D-fructofuranose, sucrose, raffinose, and stachyose, suggests that the biosynthesis of ethyl fructofuranosides may be catalyzed by specific transferase or synthase enzymes within the plant's specialized storage organs. These enzymes would likely utilize a fructose donor and ethanol to form the resulting glycoside.

Table 1: Documented Natural Occurrence of this compound in Plant Species

Plant SpeciesCommon NameFinding
Alisma orientalisChinese Water PlantainIsolated from the rhizome
Codonopsis pilosulaDang ShenReported as a constituent nih.gov
Ziziphus jujubaJujubeReported as a constituent nih.gov
Ophiopogon japonicusMondo GrassReported as a constituent nih.gov

Microorganisms play a crucial role in the metabolism of fructofuranosides through the action of enzymes known as β-fructofuranosidases (EC 3.2.1.26), commonly referred to as invertases. These enzymes catalyze the hydrolysis of the β-(2→1) glycosidic bond in sucrose, releasing glucose and fructose. However, their activity is not limited to simple hydrolysis.

A key feature of many microbial β-fructofuranosidases is their transfructosylating activity. tandfonline.commdpi.com This dual functionality allows the enzyme to transfer a fructosyl residue from a donor substrate (like sucrose) to an acceptor molecule. When the acceptor is another sucrose molecule or a growing oligosaccharide chain, this results in the synthesis of fructooligosaccharides (FOS). mdpi.comoup.com FOS are prebiotic compounds with various health benefits. oup.com

The acceptor specificity of these enzymes is broad and can include other sugars, sugar alcohols, and primary alcohols. tandfonline.com For instance, β-fructofuranosidases from yeasts such as Candida utilis and Saccharomyces cerevisiae can catalyze the transfer of a fructose moiety to the hydroxyl group of ethanol, demonstrating a direct enzymatic route for the synthesis of ethyl fructofuranosides. tandfonline.com This transfructosylation reaction is a primary mechanism by which microbial enzymes can generate alkyl fructofuranosides in environments where both a fructose donor and an alcohol are present.

Table 2: Examples of Microbial β-Fructofuranosidases and Their Catalytic Action

Enzyme Source (Microorganism)Enzyme NamePrimary ActionTransfructosylating Activity
Aspergillus kawachiiAkFFaseSucrose hydrolysis oup.comSynthesizes fructooligosaccharides, mainly 1-kestose oup.com
Rhodotorula dairenensisRdINVSucrose hydrolysis mdpi.comProduces a mixture of levan-, inulin-, and neo-FOS mdpi.com
Arthrobacter sp. K-1β-Fructofuranosidase ISucrose hydrolysis tandfonline.comTransfers fructose to various acceptors, including alcohols tandfonline.com
Saccharomyces cerevisiaeInvertaseSucrose hydrolysis tandfonline.comCan transfer fructose to acceptors like 2-mercaptoethanol (B42355) tandfonline.com

This compound is utilized in the food and beverage industries, where its sweet taste, similar to that of fructose, makes it a valuable sweetener and flavoring agent. cymitquimica.com Its chemical properties, including solubility in water and stability under normal conditions, facilitate its use in various food applications. cymitquimica.com

The formation of ethyl glycosides is a known phenomenon in fermented beverages. Alcoholic fermentation, driven by microorganisms like yeast, produces significant amounts of ethanol. mdpi.com This ethanol can then act as an acceptor in transfructosylation reactions catalyzed by microbial enzymes present during fermentation or aging. While the direct analysis of this compound in many common fermented products is not widely documented, the fundamental biochemical processes for its formation exist in these environments. For example, various naturally occurring carbamates, including ethyl carbamate, have been identified in a range of fermented foods and beverages such as bread, wine, and dairy products. nih.gov The presence of ethanol and various sugar substrates in these products creates a conducive environment for the enzymatic synthesis of ethyl glycosides.

Computational Chemistry and Molecular Modeling of Fructofuranosides

Molecular Dynamics Simulations Applied to Furanose-Based Carbohydrates

Molecular dynamics (MD) simulations are a powerful computational tool used to study the motion of atoms and molecules over time. For furanose-based carbohydrates like Ethyl alpha-D-fructofuranoside, MD simulations provide a detailed picture of their dynamic behavior in different environments, such as in a vacuum or in solution. These simulations can reveal the flexibility of the furanose ring and the rotational preferences of the glycosidic bond and exocyclic groups.

The application of MD simulations allows for the exploration of the conformational landscape of this compound, identifying the most stable conformations and the transitions between them. This information is critical for understanding how this molecule interacts with other molecules, such as enzymes or receptors. For instance, the orientation of the ethyl group and the hydroxyl groups can significantly influence binding affinities.

Key findings from MD simulations on related carbohydrate molecules indicate that the solvent environment plays a crucial role in conformational stability. Explicit solvent models, where individual solvent molecules are included in the simulation, are generally preferred over implicit models for accurately capturing the hydration effects on the carbohydrate's structure.

Table 1: Representative Parameters for Molecular Dynamics Simulations of Furanose-Based Carbohydrates

ParameterTypical Value/Condition
Simulation SoftwareGROMACS, AMBER, CHARMM
Force FieldGLYCAM, CHARMM36, GROMOS
Solvent ModelTIP3P, SPC/E (for explicit solvent)
Temperature300 K
Pressure1 bar
Simulation Time100 ns - 1 µs
Time Step2 fs

Development and Validation of Force Fields for Fructofuranoside Systems

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field used. A force field is a set of parameters that defines the potential energy of a system of atoms and molecules. For carbohydrates, specialized force fields have been developed to accurately model their unique structural features, such as the anomeric effect and the intricate network of hydrogen bonds.

Several force fields are commonly used for carbohydrate simulations, including AMBER, CHARMM, and GLYCAM. nih.gov The development and validation of these force fields involve comparing the simulation results with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. For fructofuranoside systems, it is crucial that the force field can accurately reproduce the puckering of the five-membered furanose ring and the rotational barriers of the glycosidic linkage.

A review of different force fields for conformational analysis of organic molecules suggests that MM2, MM3, and MMFF94 often show strong performance. bath.ac.ukresearchgate.net The choice of force field can significantly impact the predicted conformational preferences. For instance, some force fields may favor a particular ring pucker or glycosidic torsion angle over others. Therefore, careful validation against experimental data is essential for reliable computational studies of this compound.

Table 2: Comparison of Common Force Fields for Carbohydrate Modeling

Force FieldStrengthsLimitations
AMBER (GLYCAM)Well-parameterized for glycoproteins and nucleic acids; good for glycosidic linkages. nih.govMay require specific parameterization for non-standard residues.
CHARMMBroadly applicable to biomolecules; includes specific parameters for carbohydrates.Can be computationally intensive.
GROMOSEfficient for large systems; well-suited for protein-carbohydrate interactions.Parameterization for carbohydrates may be less extensive than others.
MMFF94Good performance for a wide range of organic molecules. researchgate.netbath.ac.ukMay not be as specialized for carbohydrates as GLYCAM.

Theoretical Studies on Conformational Landscapes and Energetic Profiles of Fructofuranosides

Theoretical studies on the conformational landscapes of fructofuranosides involve mapping the potential energy of the molecule as a function of its geometry. This is often achieved by systematically changing key dihedral angles, such as those defining the ring pucker and the glycosidic linkage, and calculating the corresponding energy. The resulting energy map, often referred to as a Ramachandran-style plot for glycosidic linkages, reveals the low-energy, and therefore most probable, conformations.

Quantum mechanics (QM) calculations can provide highly accurate energetic profiles but are computationally expensive. A common approach is to use QM to validate the force field parameters or to study specific, small model compounds. For larger systems or longer timescale dynamics, molecular mechanics (MM) force fields are more practical. The combination of QM and MM methods (QM/MM) can offer a balance between accuracy and computational cost. Studies on similar molecules, like β-d-mannopyranose, have successfully used computational methods to elucidate their conformational free-energy surfaces. nih.gov

Table 3: Calculated Relative Energies of Furanose Ring Puckers (Illustrative Example)

Pucker ConformationRelative Energy (kcal/mol)
3E0.0
E40.5
2T31.2
E31.8
4To2.5

Emerging Research Directions and Future Perspectives in Ethyl Alpha D Fructofuranoside Studies

Advancements in Biocatalytic Strategies for Specific Fructofuranoside Derivatizations

Recent progress in biocatalysis offers promising avenues for the precise and efficient synthesis and modification of Ethyl alpha-D-fructofuranoside. The focus is shifting from traditional chemical methods towards greener and more selective enzymatic processes.

At the forefront of this research is the use of glycoside hydrolases, particularly β-fructofuranosidases, which naturally catalyze the transfer of a fructosyl group from a donor to an acceptor molecule. mdpi.com While their primary role is often hydrolysis, these enzymes possess significant transfructosylation activity, which can be harnessed for the synthesis of various fructooligosaccharides (FOS) and other fructofuranoside derivatives. mdpi.comnih.gov

Key Research Findings:

Enzyme Engineering: Through techniques like semi-rational design and site-directed mutagenesis, researchers are re-engineering β-fructofuranosidases to enhance their transfructosylating capabilities. By modifying the enzyme's active site, the pocket can be reshaped to better accommodate bulky acceptor molecules, leading to the formation of novel oligosaccharides. nih.gov This approach could be adapted to favor the use of ethanol (B145695) as an acceptor, thereby optimizing the synthesis of this compound or to attach other functional groups to the core molecule.

Novel Enzyme Discovery: The search for new β-fructofuranosidases with unique properties continues. For instance, a novel enzyme from Aspergillus luchuensis, AlFFase3, has demonstrated exceptionally high transfructosylation activity, yielding up to 67% FOS from sucrose (B13894). mdpi.com Such enzymes represent a valuable resource for developing biocatalytic processes for fructofuranoside derivatization.

Process Optimization: The production of a similar compound, ethyl α-D-glucopyranoside, has been achieved with high yield and selectivity using an α-glucosyl transfer enzyme. nih.gov This demonstrates the potential of transferase enzymes in the synthesis of specific alkyl glycosides, a strategy that is directly applicable to this compound.

These biocatalytic strategies pave the way for creating a diverse range of this compound derivatives with tailored properties for various applications.

Table 1: Comparison of Wild-Type vs. Engineered β-fructofuranosidase for Fructooligosaccharide (FOS) Production

Feature Wild-Type Fru6 Enzyme Engineered Fru6 Variant (S165A/H357A)
Primary Product 6-kestose 6-kestose, 6,6-nystose, 1,6-nystose
Tetrasaccharide Yield Low / Negligible 121.1 g/L
Key Advantage Natural catalytic activity Significantly enhanced transfructosylation and production of higher-order FOS

Integration of Systems Biology Approaches for Comprehensive Fructofuranoside Metabolism Analysis

Understanding the metabolic fate of this compound within a biological system is crucial for evaluating its potential applications. Systems biology, which uses mathematical models and high-throughput data to study complex biological interactions, provides the tools for such a comprehensive analysis. nih.gov

The metabolism of fructose (B13574), the core component of this compound, is complex and intricately linked to central carbon metabolism. nih.govgssiweb.org Fructose is primarily metabolized in the liver, where it is converted to fructose-1-phosphate (B91348) and subsequently enters glycolysis. frontiersin.org This process bypasses the main rate-limiting step of glycolysis, which can lead to an increased flux towards lipid synthesis. frontiersin.org

Key Research Methodologies:

Metabolic Flux Analysis (MFA): This powerful technique uses isotopic labeling (e.g., with 13C) to trace the path of atoms through a metabolic network. nih.govresearchgate.net By culturing cells with 13C-labeled this compound, researchers could precisely quantify the rates of its uptake and conversion into various downstream metabolites. This would reveal how the ethyl group influences its metabolism compared to native fructose and its contribution to pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.gov

Multi-Omics Integration: A complete picture of fructofuranoside metabolism can be achieved by integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.govembopress.org For instance, by analyzing changes in gene expression and protein levels in response to this compound, key enzymes and regulatory pathways involved in its metabolism can be identified. This holistic approach is essential for understanding the systemic effects of this compound.

Table 2: Potential Application of Systems Biology Techniques to Study this compound Metabolism

Systems Biology Technique Objective Expected Outcome
13C Metabolic Flux Analysis (13C-MFA) To quantify the flow of carbon from this compound through metabolic pathways. A detailed map of metabolic fluxes, identifying major metabolic fates of the compound.
Transcriptomics (RNA-Seq) To identify changes in gene expression in response to the compound. Identification of genes and pathways regulated by this compound.
Proteomics To measure changes in protein abundance in response to the compound. Identification of key enzymes and proteins involved in its transport and metabolism.
Metabolomics To profile the changes in intracellular and extracellular metabolites. A comprehensive overview of the metabolic perturbations caused by the compound.

Interdisciplinary Research Bridging Glycoscience with Synthetic Biology for Fructofuranoside Engineering

The convergence of glycoscience and synthetic biology is opening up unprecedented opportunities for the rational design and engineering of novel glycomolecules, including derivatives of this compound. Synthetic biology provides a powerful toolkit for designing and constructing new biological parts, devices, and systems, which can be applied to the complex world of glycosylation.

The goal of synthetic glycobiology is to move beyond the limitations of naturally occurring glycosylation systems to produce custom-designed glycans and glycoconjugates with specific functions. whiterose.ac.uk This involves the purposeful construction and alteration of glycosylation pathways using molecular and chemical biology approaches.

Future Research Directions:

Engineered Biosynthesis Pathways: By assembling a set of specific glycosyltransferases and other enzymes in a microbial chassis like E. coli or yeast, it is possible to create a synthetic pathway for the de novo production of this compound. This would involve engineering the host to efficiently utilize fructose and ethanol as precursors and expressing the appropriate enzymes to catalyze the formation of the desired glycosidic bond.

Cell-Free Glycosylation Systems: An alternative approach is the use of cell-free systems, where the necessary enzymes for glycosylation are used in vitro. This highly controllable environment allows for the precise synthesis of target molecules without the complexities of cellular metabolism.

Glyco-engineering for Novel Functions: Synthetic biology tools can be used to further derivatize this compound by attaching other molecules of interest. For example, by co-expressing specific enzymes, it may be possible to add other sugar moieties, phosphate groups, or even lipids, thereby creating novel compounds with unique physicochemical and biological properties.

This interdisciplinary approach will not only enable the efficient and sustainable production of this compound but also facilitate the creation of a vast library of novel fructofuranoside derivatives for screening and discovery in various fields.

Q & A

Advanced Research Question

  • In vitro : Incubate with liver microsomes/S9 fractions to assess Phase I/II metabolism. Monitor degradation via time-course LC-MS and identify metabolites with QTOF-MS .
  • In vivo : Use isotopic tracing (e.g., ¹⁴C-labeled compound) in rodent models to track distribution and excretion. Compare pharmacokinetic parameters (Cmax, AUC) across doses .
  • Controls : Include probenecid (transport inhibitor) to evaluate renal clearance mechanisms .

What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Advanced Research Question

  • Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values for cytotoxicity assays .
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., cell viability across concentrations).
  • For omics data (transcriptomics/metabolomics), employ pathway enrichment analysis (KEGG, Reactome) to identify toxicity pathways .

How can researchers validate the specificity of antibodies used in immunoassays for this compound detection?

Basic Research Question

  • Perform cross-reactivity tests with structural analogs (e.g., methyl fructofuranoside, sucrose) using competitive ELISA .
  • Validate via Western blot or SPR (surface plasmon resonance) to confirm binding affinity (KD < 10⁻⁶ M) .
  • Include negative controls (knockout cell lines or fructofuranoside-free matrices) to rule out nonspecific binding .

What are the challenges in crystallizing this compound for X-ray diffraction studies?

Advanced Research Question

  • Crystallization hurdles : High hydrophilicity and conformational disorder. Use vapor diffusion with PEG 8000 and optimize pH (6.5–7.5) .
  • Data collection : Synchrotron radiation (λ = 0.9 Å) improves resolution for small crystals (<0.2 mm). Refine structures with SHELXL and validate using Rfree .

How should researchers address discrepancies between in silico predictions and experimental results for this compound’s bioactivity?

Advanced Research Question

  • Re-evaluate docking parameters (e.g., force fields, solvent models) in molecular dynamics simulations .
  • Validate binding assays (e.g., SPR, ITC) to confirm predicted interactions with target proteins (e.g., gut microbiota enzymes) .
  • Publish negative results to improve predictive algorithms and avoid publication bias .

What protocols ensure reproducibility in this compound extraction from plant sources?

Basic Research Question

  • Standardize extraction solvents (e.g., 70% ethanol vs. hot water) and time (30–60 min) .
  • Quantify yield via gravimetric analysis post-lyophilization and confirm purity with ¹H NMR (δ 4.8–5.2 ppm for anomeric protons) .

How can machine learning models improve the prediction of this compound’s physicochemical properties?

Advanced Research Question

  • Train models on datasets like PubChem or ChEMBL using descriptors (logP, polar surface area) .
  • Validate predictions experimentally (e.g., solubility in simulated intestinal fluid) and refine algorithms via cross-validation (R² > 0.85) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.